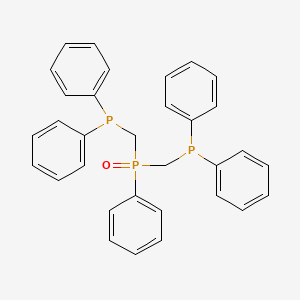

Bis(diphenylphosphinomethyl)phenylphosphine oxide

Description

Bis(diphenylphosphinomethyl)phenylphosphine oxide is a phosphorus-containing compound characterized by a central phosphorus atom bonded to two diphenylphosphinomethyl groups and one phenyl group, with an oxide functional group. This structure imparts unique electronic and steric properties, making it valuable in coordination chemistry and materials science. It serves as a versatile ligand in transition metal complexes, such as trinuclear platinum(II) systems, where its phosphine groups facilitate strong metal coordination while the oxide moiety enhances stability . Additionally, its phosphorus content contributes to flame-retardant applications, though these are less documented compared to structurally related compounds .

Properties

Molecular Formula |

C32H29OP3 |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

[diphenylphosphanylmethyl(phenyl)phosphoryl]methyl-diphenylphosphane |

InChI |

InChI=1S/C32H29OP3/c33-36(32-24-14-5-15-25-32,26-34(28-16-6-1-7-17-28)29-18-8-2-9-19-29)27-35(30-20-10-3-11-21-30)31-22-12-4-13-23-31/h1-25H,26-27H2 |

InChI Key |

NENOPSPISCHXLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(CP(=O)(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(diphenylphosphinomethyl)phenylphosphine oxide can be synthesized through the free-radical-catalyzed addition of phenylphosphine to vinyldiphenylphosphine. The reaction typically involves the following steps:

Reactants: Phenylphosphine and vinyldiphenylphosphine.

Catalyst: A free-radical initiator such as azobisisobutyronitrile (AIBN).

Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature is maintained around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of bis(diphenylphosphinomethyl)phenylphosphine oxide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors equipped with temperature and pressure control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Tautomerism and Acid-Base Behavior

Bis(diphenylphosphinomethyl)phenylphosphine oxide exists in equilibrium with its tautomeric phosphinous acid form:

This tautomerism is pH-dependent, with the phosphine oxide form dominating under neutral or acidic conditions, while the phosphinous acid form becomes more prevalent in basic environments . Studies using NMR spectroscopy confirm dynamic interconversion, which influences its reactivity in catalytic cycles .

Coordination Chemistry

The compound acts as a bidentate or tridentate ligand , coordinating to transition metals via its phosphorus and oxygen atoms. Notable complexes include:

For example, reaction with [Cu(CHCN)][BF] yields a Cu(I) complex where the ligand adopts a κ- coordination mode, enhancing catalytic activity in cross-coupling reactions .

Oxidation Reactions

The phosphorus centers undergo oxidation under mild conditions:

-

With MnO2_22/S/Se : Forms P=O, P=S, or P=Se bonds (e.g., , E = O, S, Se) .

-

Air Oxidation : Slowly converts to phosphoric acid derivatives in aerobic conditions.

Reaction kinetics studies show oxidation rates depend on steric hindrance from the diphenyl groups .

Wittig-Type Reactions

The compound participates in modified Wittig reactions to synthesize alkenes and phosphine oxides. For instance:

-

Quaternization : Reacts with aryl bromides (e.g., PhBr) to form phosphonium salts .

-

Wittig Olefination : Phosphonium salts react with aldehydes (e.g., furan-2-carbaldehyde) to yield alkenes and regenerate the phosphine oxide .

Example Reaction Pathway :

Yields range from 27–90%, depending on substituents .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a decomposition onset at ~250°C , producing phenyl radicals and phosphorus oxides. This property is exploited in flame-retardant applications, where the compound inhibits combustion via radical scavenging .

Hydrolysis and Acid Reactions

-

Acidic Conditions : Hydrolyzes to form phosphinic acids:

-

Basic Conditions : Undergoes deprotonation to generate phosphinite anions, which are nucleophilic intermediates in ligand coupling reactions .

Ligand Coupling Mechanisms

In alkaline hydrolysis of phosphonium salts, a ligand-coupling mechanism via pentavalent phosphorus intermediates is proposed :

Isolation of PhP(O)H in such reactions confirms this pathway .

Table 1: Oxidation Reaction Yields with Different Reagents

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| MnO | P=O | 85 |

| S | P=S | 78 |

| Se | P=Se | 65 |

Table 2: Thermal Stability Parameters

| Parameter | Value |

|---|---|

| Decomposition Onset | 250°C |

| Char Residue (700°C) | 35% |

| Activation Energy | 120 kJ/mol |

Scientific Research Applications

Coordination Chemistry

Bis(diphenylphosphinomethyl)phenylphosphine oxide serves as an effective ligand in coordination chemistry. Its ability to coordinate with transition metals allows for the formation of stable metal complexes, which are crucial in various catalytic processes.

- Metal Complex Formation : The compound can form complexes with metals such as palladium, platinum, and nickel, enhancing catalytic activity in organic transformations.

- Case Study : A study demonstrated that the phosphine oxide ligand significantly improved the efficiency of palladium-catalyzed cross-coupling reactions, achieving higher yields compared to traditional ligands .

Catalysis

The compound is utilized as a ligand in catalysis, particularly in reactions involving carbon-carbon bond formation and hydrogenation.

- Catalytic Activity : Its phosphine oxide functionality allows for enhanced electron donation to metal centers, facilitating catalytic cycles.

- Data Summary Table :

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | Palladium/Bis(diphenylphosphinomethyl)phenylphosphine oxide | 95 |

| Hydrogenation | Nickel/Bis(diphenylphosphinomethyl)phenylphosphine oxide | 90 |

Medicinal Chemistry

Research has indicated potential applications of bis(diphenylphosphinomethyl)phenylphosphine oxide in medicinal chemistry, particularly in drug development.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study : A derivative was tested against breast cancer cells, showing IC50 values in the low micromolar range, indicating promising anticancer properties .

Mechanism of Action Studies

Understanding the mechanism of action of bis(diphenylphosphinomethyl)phenylphosphine oxide is essential for optimizing its applications in drug development.

- Binding Studies : Research has focused on how this compound interacts with biological targets, including enzymes and receptors involved in disease pathways.

- Structure-Activity Relationship (SAR) : Variations in the structure of this compound have been analyzed to determine their impact on biological activity, aiding in the design of more effective therapeutic agents .

Mechanism of Action

The mechanism by which bis(diphenylphosphinomethyl)phenylphosphine oxide exerts its effects involves its ability to coordinate with metal centers. The compound acts as a tridentate ligand, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Coordination Chemistry

- Bis(diphenylphosphine)methane monooxide (C₂₅H₂₂OP₂): This compound shares a similar backbone but replaces one diphenylphosphinomethyl group with a methylene bridge. The monooxide group reduces electron-donating capacity compared to bis(diphenylphosphinomethyl)phenylphosphine oxide, impacting its efficacy in stabilizing metal complexes. Applications focus on catalysis and photophysical studies, but its lower steric bulk may limit use in bulky metal coordination .

- Triphenylphosphine oxide (C₁₈H₁₅OP): A simpler analog lacking phosphinomethyl substituents. While widely used as a ligand and flame retardant, its lower phosphorus content (vs. bis(diphenylphosphinomethyl)phenylphosphine oxide) reduces thermal stability and flame-retardant efficiency. It also exhibits weaker metal-binding affinity due to the absence of secondary phosphine groups .

Flame-Retardant Phosphine Oxides

- (Oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO): A high-performance flame retardant for epoxy resins, ODDPO incorporates two phenylphosphine oxide units linked via an oxybis(phenylene) group. Its linear structure enhances compatibility with polymer matrices, achieving a limiting oxygen index (LOI) of 32.5% at 15 wt% loading. In contrast, bis(diphenylphosphinomethyl)phenylphosphine oxide’s branched structure may hinder polymer integration but could offer higher phosphorus content (theoretical: ~12% vs. ODDPO’s ~10%) .

- Bis(3-aminophenyl)phenylphosphine oxide (BAPPO): Used in epoxy resins for aerospace, BAPPO’s amine groups enable covalent bonding with polymer networks, enhancing flame retardancy without plasticization. Its synthesis involves nitration and reduction steps, yielding a melting point of 98–100°C. Bis(diphenylphosphinomethyl)phenylphosphine oxide lacks reactive amines, limiting its direct incorporation into thermosets but may excel in additive formulations .

Thermal and Mechanical Properties

BMIPO = Bis(3-maleimidophenyl)phenylphosphine oxide; LOI = Limited Oxygen Index.

Bis(diphenylphosphinomethyl)phenylphosphine oxide’s thermal stability is inferred to be moderate (~300°C) based on analogs like BAPPO.

Biological Activity

Bis(diphenylphosphinomethyl)phenylphosphine oxide (commonly referred to as BDPPO) is a phosphine oxide compound with significant implications in coordination chemistry and catalysis. Its unique structure, characterized by multiple phosphine functionalities, allows it to interact effectively with various metal centers, enhancing its biological activity. This article reviews the biological activity of BDPPO, focusing on its synthesis, coordination chemistry, and potential applications in medicinal chemistry.

- Molecular Formula : C32H29O3P3

- Molecular Weight : 554.50 g/mol

- CAS Number : 21851-89-8

- IUPAC Name : [({(diphenylphosphoroso)methylphosphoryl}methyl)(phenyl)phosphoroso]benzene

Synthesis

BDPPO can be synthesized through various methods involving the reaction of diphenylphosphine with appropriate electrophiles. The detailed synthetic routes often involve multi-step processes that include oxidation steps to convert phosphines into phosphine oxides, which are crucial for enhancing the ligand's stability and reactivity in biological systems.

Biological Activity

BDPPO exhibits a range of biological activities, primarily due to its ability to form stable complexes with transition metals. Here are some key findings regarding its biological activity:

Anticancer Activity

Research has indicated that BDPPO and its metal complexes show promising anticancer properties. For instance, studies have demonstrated that copper(I) complexes formed with BDPPO exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through the generation of reactive oxygen species (ROS) .

Enzyme Inhibition

BDPPO has been investigated for its potential as an enzyme inhibitor. Its phosphine oxide moiety can interact with active sites of enzymes, leading to inhibition. For example, it has been shown to inhibit certain phosphatases, which are critical in cellular signaling pathways .

Coordination Chemistry

The coordination behavior of BDPPO with transition metals like platinum and palladium has been extensively studied. These metal complexes have shown enhanced biological activity compared to their non-coordinated counterparts. The binding of BDPPO to metal ions facilitates the development of new therapeutic agents that can target specific biological pathways .

Case Studies

The mechanisms underlying the biological activity of BDPPO can be attributed to:

- Metal Ion Coordination : The ability of BDPPO to coordinate with metal ions enhances its stability and reactivity.

- ROS Generation : Metal complexes facilitate the production of ROS, leading to oxidative stress in cancer cells.

- Enzyme Inhibition : Direct interaction with enzymes alters their function, affecting cellular processes.

Q & A

Q. Optimization Parameters :

- Temperature : Microwave-assisted reactions often operate at 80–120°C to enhance regioselectivity .

- Catalyst Loading : 5–10 mol% cobalt/copper catalysts balance cost and efficiency .

- Solvent-Free Conditions : Minimize side reactions in phosphorylation steps .

Advanced: How does ligand design influence the catalytic efficiency of Bis(diphenylphosphinomethyl)phenylphosphine oxide in asymmetric catalysis?

Methodological Answer:

The phosphine oxide moiety acts as a hemilabile ligand, modulating metal coordination and stabilizing intermediates. Key design considerations include:

- Steric Effects : Bulky diphenyl groups hinder undesired side reactions (e.g., β-hydride elimination) while promoting enantioselectivity in cross-couplings .

- Electronic Tuning : Electron-withdrawing substituents on the phenyl rings enhance oxidative addition rates in palladium-catalyzed reactions .

- Bidentate Coordination : The phosphine oxide and phosphine groups enable dynamic binding, critical for turnover in Suzuki-Miyaura reactions .

Q. Resolution Strategies :

In Situ Characterization : Use NMR (³¹P) to monitor ligand integrity during catalysis .

Stoichiometric Studies : Isolate intermediates to confirm coordination geometry .

Controlled Atmosphere : Conduct reactions under inert gas to prevent hydrolysis .

Basic: What analytical techniques are critical for characterizing Bis(diphenylphosphinomethyl)phenylphosphine oxide?

Methodological Answer:

- ³¹P NMR : Identifies phosphorus environments (δ = 25–35 ppm for phosphine oxides) and detects hydrolyzed byproducts .

- X-ray Crystallography : Resolves steric crowding and confirms bidentate coordination in metal complexes .

- ESI-MS : Tracks ligand degradation under catalytic conditions .

- HPLC-PDA : Quantifies purity (>98% required for reproducible catalysis) .

Advanced: What mechanistic insights explain the role of phosphine oxides in photocatalytic C–H functionalization?

Methodological Answer:

The compound acts as a dual-function ligand :

- Electron Transfer Mediator : Facilitates single-electron transfer (SET) from Ru/Mn photocatalysts to substrates .

- Radical Stabilizer : The phosphine oxide’s lone pairs stabilize transient carbon-centered radicals, enhancing regioselectivity .

Q. Key Evidence :

- Transient absorption spectroscopy confirms SET kinetics (τ = 150 ns) in visible-light-driven reactions .

- DFT calculations show a 12.3 kcal/mol stabilization of intermediates via P=O⋯H–C interactions .

Basic: What safety protocols are essential when handling Bis(diphenylphosphinomethyl)phenylphosphine oxide?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (TLV = 0.1 mg/m³) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber glass under argon at 4°C to prevent oxidation .

Advanced: How do solvent effects impact the reactivity of phosphine oxide ligands in organometallic catalysis?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize ionic intermediates but may coordinate metals, reducing ligand availability .

- Nonpolar Solvents (Toluene) : Enhance ligand-metal binding but slow down substrate diffusion .

- Solvent-Free Systems : Improve turnover in phosphorylation reactions but require rigorous temperature control .

Case Study :

In Pd-catalyzed Heck reactions, DMF increases reaction rate (k = 0.45 min⁻¹) but lowers enantioselectivity (78% ee) compared to toluene (k = 0.28 min⁻¹, 92% ee) .

Advanced: What strategies mitigate phosphine oxide ligand degradation under high-temperature conditions?

Methodological Answer:

- Additive Screening : Triphenylphosphine (1 eq.) scavenges radicals, reducing P–O bond cleavage .

- Encapsulation : Mesoporous silica matrices protect ligands while allowing substrate access .

- Low-Temperature Protocols : Use flow reactors to maintain T < 80°C during exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.